N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide

Catalog No.
S3200497
CAS No.
1021131-63-4
M.F
C15H12BrN3O4S
M. Wt
410.24
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-...

CAS Number

1021131-63-4

Product Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide

Molecular Formula

C15H12BrN3O4S

Molecular Weight

410.24

InChI

InChI=1S/C15H12BrN3O4S/c1-21-9-5-8(6-10(7-9)22-2)13(20)17-15-19-18-14(23-15)11-3-4-12(16)24-11/h3-7H,1-2H3,(H,17,19,20)

InChI Key

AJRQPIIHWHAENN-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br)OC

solubility

not available

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide is a complex organic compound characterized by its unique structure that integrates a bromothiophene moiety, an oxadiazole ring, and a dimethoxybenzamide group. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry. The molecular formula of this compound is C15H14BrN3O3SC_{15}H_{14}BrN_{3}O_{3}S, with a molecular weight of approximately 410.2 g/mol .

There is no scientific literature available on the specific mechanism of action of this compound. Due to the lack of data on its biological activity, it's difficult to speculate on its interaction with other compounds or its role in biological systems.

  • Potential skin and eye irritation: The bromothiophene moiety might cause skin and eye irritation upon contact.
  • Moderate toxicity: The presence of aromatic rings and the bromo atom suggests the possibility of moderate toxicity.
  • ,3,4-Oxadiazole Ring

    This five-membered heterocycle is known for its diverse biological activities, including anti-microbial, anti-cancer, and anti-inflammatory properties []. Research on related 1,3,4-oxadiazole derivatives has shown promise in various therapeutic areas [].

  • Bromothiophene Moiety

    The presence of bromine and the thiophene ring introduces potential for interactions with biological targets. Bromothiophene-containing compounds have been explored for their anti-tumor and anti-convulsant activities [].

  • ,5-Dimethoxybenzamide Group

    The methoxy groups can enhance the water solubility and bioavailability of the molecule, while the benzamide group can participate in hydrogen bonding with biological targets []. Studies on similar benzamide derivatives have shown potential for applications in the central nervous system [].

While specific decomposition reactions and reactivity profiles for N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide have not been extensively documented, the presence of functional groups such as the oxadiazole and benzamide suggests potential for various chemical transformations. These may include nucleophilic substitutions, electrophilic aromatic substitutions, and reactions typical of heterocycles. The bromine atom in the thiophene ring may also facilitate cross-coupling reactions, which are common in synthetic organic chemistry.

The synthesis of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide typically involves multi-step organic reactions. A general synthetic route may include:

  • Formation of the oxadiazole ring: This can be achieved through the reaction of a suitable hydrazide with an appropriate carboxylic acid derivative.
  • Bromination: The introduction of the bromine atom into the thiophene ring can be accomplished via electrophilic aromatic substitution.
  • Benzamide formation: The final step can involve coupling the oxadiazole derivative with a dimethoxybenzoyl chloride to form the amide bond.

Each step must be optimized for yield and purity to obtain the final product .

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide has potential applications in various fields:

  • Medicinal Chemistry: As a candidate for drug development due to its possible biological activities.
  • Material Science: Its unique structure may lend itself to applications in organic electronics or photonic devices.
  • Biological Research: Useful as a probe for studying biological pathways or as a lead compound for further modifications .

Several compounds share structural similarities with N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide. Below are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1,3,4-Oxadiazol DerivativesContains oxadiazole ringDiverse biological activities
Bromothiophene CompoundsIncludes bromothiophene moietyKnown for anti-tumor properties
DimethoxybenzamidesFeatures dimethoxybenzoyl groupPotential CNS applications

These compounds highlight the unique integration of bromothiophene and oxadiazole within the benzamide framework found in N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide, potentially enhancing its therapeutic profile compared to other similar compounds .

XLogP3

3.3

Dates

Last modified: 08-18-2023

Explore Compound Types